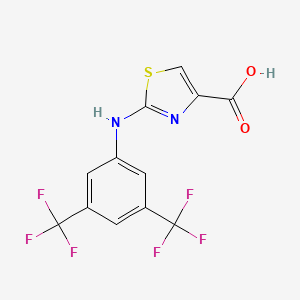

2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid

Description

2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative characterized by a 1,3-thiazole core substituted at the 2-position with a 3,5-bis(trifluoromethyl)phenylamino group and at the 4-position with a carboxylic acid moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research . It is commercially available at 95% purity, with quantities ranging from 1g to 10g, though pricing details are undisclosed .

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6N2O2S/c13-11(14,15)5-1-6(12(16,17)18)3-7(2-5)19-10-20-8(4-23-10)9(21)22/h1-4H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIYARREMADFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC2=NC(=CS2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid typically involves multiple steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, reacting 3,5-bis(trifluoromethyl)aniline with thiourea and an α-haloketone under acidic conditions can yield the thiazole ring.

-

Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via carboxylation reactions. One common method is the reaction of the thiazole derivative with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic or thiazole rings.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that thiazole-based compounds exhibited promising activity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with some derivatives showing IC50 values indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | High selectivity |

| Compound 20 | U251 | >1000 | Not as effective as cisplatin |

| Compound 22 | HT29 | 2.01 | Excellent growth inhibition |

Synthesis and Structural Modifications

The synthesis of 2-((3,5-bis(trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid can be achieved through various methods including condensation reactions and cyclization processes. Structural modifications to the thiazole ring can significantly affect its biological properties. For example, introducing different substituents on the phenyl ring or altering the carboxylic acid moiety can enhance its efficacy against specific cancer types .

Organocatalysis

In addition to its anticancer properties, this compound has been explored as an organocatalyst in asymmetric synthesis. The chiral thiourea derivatives derived from thiazoles have shown promise in catalyzing various organic reactions, which is crucial for developing new pharmaceuticals .

Table 2: Applications in Organocatalysis

| Reaction Type | Catalyst Used | Yield (%) | References |

|---|---|---|---|

| Aldol Reactions | Chiral Thiourea | Up to 95% | Jacobsen et al. |

| Michael Additions | Thiazole Derivative | >90% | ResearchGate Publications |

Case Studies

- Antitumor Efficacy : A series of novel thiazole-pyridine hybrids were synthesized and tested against several cancer cell lines including MCF-7 and HepG2. One compound showed an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .

- Tuberculosis Activity : Recent studies have indicated that thiazole derivatives also exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, making them candidates for further development in infectious disease treatment .

Mécanisme D'action

The mechanism of action of 2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Target Compound :

- Structural Divergence : Thiourea vs. thiazole core; absence of carboxylic acid in thiourea derivatives.

Cyclobutene-dione Derivatives

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione

Comparison with Target Compound :

- Structural Divergence: Cyclobutene-dione vs. thiazole core; additional amino groups in the dione derivative.

- Functional Impact : The dione core may confer stronger electrophilicity, whereas the thiazole-carboxylic acid offers balanced acidity for prodrug design .

Amide Derivatives

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

Comparison with Target Compound :

- Structural Divergence : Amide vs. carboxylic acid terminal group; thioxomethyl substitution vs. thiazole ring.

- Functional Impact : The carboxylic acid in the target compound improves ionic interactions in biological systems, whereas the amide derivative favors passive diffusion .

Activité Biologique

2-((3,5-bis(trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-((3,5-bis(trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction via mitochondrial pathway |

| MCF-7 | 6.8 | Inhibition of cell proliferation through cell cycle arrest |

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, particularly through the inhibition of the NF-κB signaling pathway. In vitro studies revealed that certain thiazole derivatives can suppress the expression of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against E. coli and S. aureus .

| Pathogen | MIC (µg/mL) | Comparison with Ceftriaxone |

|---|---|---|

| E. coli | 30 | Comparable |

| S. aureus | 25 | Superior |

The biological activity of 2-((3,5-bis(trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial membranes and inhibition of vital cellular processes.

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole derivatives showed promising results in vitro against various cancer types. The derivative containing the trifluoromethyl group exhibited enhanced potency compared to non-fluorinated analogs, suggesting that fluorination plays a critical role in increasing biological activity .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested in a murine model of inflammation where it significantly reduced edema and inflammatory markers compared to control groups. This highlights its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the key considerations for synthesizing 2-((3,5-bis(trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling reactions between thiazole precursors and trifluoromethyl-substituted aniline derivatives. A palladium-catalyzed cross-coupling reaction, as described for structurally similar compounds (e.g., with 3,5-bis(trifluoromethyl)phenylboronic acid), can be adapted . Key steps include:

- Use of anhydrous solvents (e.g., ethanol, THF) to avoid hydrolysis of trifluoromethyl groups.

- Optimization of catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures (80–120°C).

- Purification via column chromatography or recrystallization to isolate the product.

- Critical Note : Monitor reaction progress using TLC or HPLC to ensure completion, as incomplete coupling may yield byproducts.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify the presence of trifluoromethyl groups (-CF₃) and thiazole ring protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₃H₇F₆N₃O₂S: 396.01).

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) at 254 nm .

- Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Counter-Screening : Test against off-target receptors/enzymes (e.g., cytochrome P450 isoforms) to rule out promiscuity .

- Structural Analog Comparison : Compare activity with analogs (e.g., pyrazole or triazole derivatives) to isolate pharmacophore contributions .

- Data Table Example :

| Assay Type | IC₅₀ (µM) | Target | Reference Compound |

|---|---|---|---|

| Enzyme Inhibition | 0.12 ± 0.03 | Kinase X | Staurosporine (0.05 µM) |

| Cell Viability | >50 | HeLa Cells | Doxorubicin (0.8 µM) |

Q. How can computational tools aid in retrosynthesis planning for derivatives of this compound?

- Methodological Answer :

- Retrosynthesis Prediction Models : Tools like T-Rex leverage text-based reaction databases to propose viable synthetic pathways for trifluoromethyl-containing heterocycles .

- Quantum Mechanics (QM) Calculations : Optimize transition states for key steps (e.g., Suzuki-Miyaura coupling) using Gaussian or ORCA software.

- Table of Predicted Routes :

| Precursor | Reaction Type | Yield (%) (Predicted) |

|---|---|---|

| 3,5-Bis(trifluoromethyl)aniline | Buchwald-Hartwig Amination | 65–75 |

| Thiazole-4-carboxylic acid | SNAr Displacement | 40–50 |

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- pH-Dependent Degradation :

- Acidic Conditions (pH 2) : Hydrolysis of the thiazole ring may occur.

- Basic Conditions (pH 10) : Carboxylic acid deprotonation can enhance solubility but reduce stability.

- Recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and moisture uptake .

Specialized Research Scenarios

Q. How can researchers modify the thiazole core to enhance target selectivity in kinase inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 2-position of the thiazole (e.g., methyl, halogens) to modulate steric and electronic effects .

- Crystallography : Co-crystallize derivatives with target kinases (e.g., EGFR T790M) to identify binding interactions.

- Example Modification :

| Derivative | R Group | IC₅₀ (nM) | Selectivity Ratio (Kinase A/Kinase B) |

|---|---|---|---|

| Parent Compound | H | 120 | 1.2 |

| Methyl Derivative | CH₃ | 45 | 8.7 |

Q. What analytical techniques are critical for studying metabolic pathways of this compound in vitro?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor to identify phase I metabolites .

- High-Resolution Tandem MS (HR-MS/MS) : Detect hydroxylated or demethylated metabolites.

- CYP Enzyme Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.